molecular formula C13H12N2O B13349812 2'-Amino-[1,1'-biphenyl]-4-carboxamide

2'-Amino-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B13349812
M. Wt: 212.25 g/mol
InChI Key: JTADBQPJZJQANP-UHFFFAOYSA-N
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Description

2’-Amino-[1,1’-biphenyl]-4-carboxamide is an organic compound with the molecular formula C13H12N2O It is an amine derivative of biphenyl, characterized by the presence of an amino group at the 2’ position and a carboxamide group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 2’-Amino-[1,1’-biphenyl]-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki coupling reaction and large-scale hydrogenation reactors for the reduction step. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2’-Amino-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(2-aminophenyl)benzamide

InChI

InChI=1S/C13H12N2O/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,14H2,(H2,15,16)

InChI Key

JTADBQPJZJQANP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)N)N

Origin of Product

United States

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